![molecular formula C23H18ClN3O4S B2707091 ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1105242-23-6](/img/structure/B2707091.png)
ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
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Description
Ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.92. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has demonstrated antitumor potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further investigations are ongoing to elucidate its mechanisms of action and optimize its efficacy .
- The compound exhibits antibacterial activity against various bacterial strains. Scientists have studied its impact on Gram-positive and Gram-negative bacteria, including drug-resistant strains. This property makes it a promising candidate for developing novel antibacterial agents .
- Ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has shown anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions involving inflammation, such as autoimmune diseases .
- Researchers have investigated the compound’s antiviral activity against specific viruses. Its effects on viral replication, entry, or protein synthesis are areas of interest. Potential applications include antiviral drug development .
- Some studies suggest that this compound may have cardiotonic effects. Researchers have explored its impact on heart function, contractility, and blood pressure regulation. Further investigations are needed to validate its cardiovascular benefits .
- Ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate exhibits fluorescence properties. Scientists have utilized it as a fluorescent probe in biological imaging and detection assays. Its unique emission characteristics make it valuable for visualizing cellular processes .
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Effects
Antiviral Potential
Cardiovascular Applications
Fluorescent Properties
These applications highlight the diverse potential of this compound, spanning from cancer research to antimicrobial strategies. Researchers continue to explore its properties, aiming to unlock further therapeutic applications. 🌟
properties
IUPAC Name |
ethyl 4-[[2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-19(28)11-27-13-25-20-18(12-32-21(20)22(27)29)14-3-7-16(24)8-4-14/h3-10,12-13H,2,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBTXJQKPKMGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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